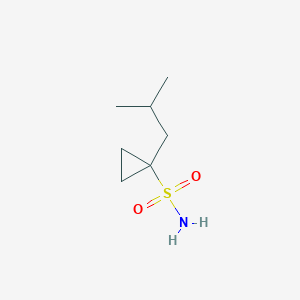
4-fluoro-N,N-dimethyl-3-nitrobenzamide
Overview
Description
4-fluoro-N,N-dimethyl-3-nitrobenzamide is a chemical compound with the CAS Number: 682757-41-1 . It has a molecular weight of 212.18 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds; 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 nitro group (aromatic) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.18 and a molecular formula of C9H9FN2O3 .Scientific Research Applications
Synthesis and Structural Analysis
4-fluoro-N,N-dimethyl-3-nitrobenzamide is part of a family of compounds that have been studied for various applications in scientific research. The related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized through a concise process, starting with the oxidation of 2-fluoro-4-nitrotoluene and culminating in hydrogenation to achieve a high yield of the final product (Xu, Xu, & Zhu, 2013). Similarly, a study focused on the synthesis, spectroscopic, and structural characterization of two p-nitrobenzamide compounds, providing insights into their molecular geometries, vibrational frequencies, and thermodynamic properties through experimental and density functional theory (DFT) methods (Arslan, Kazak, & Aydın, 2015).
Crystal Engineering and Molecular Interactions
In the realm of crystal engineering, interactions involving hydrogen bonds and halogen bonds are of particular interest. A study highlighted the crystal structure of 4-nitrobenzamide·4-iodobenzamide, revealing intricate molecular tapes and interactions critical for crystal design (Saha, Nangia, & Jaskólski, 2005). Another investigation into heteromeric intermolecular interactions shed light on the structural motifs and supramolecular assembly of binary co-crystals, emphasizing the role of strong intermolecular interactions (Aakeröy, Desper, & Helfrich, 2004).
Functionalization and Material Science
The functionalization of materials is a critical area of research. A study explored the synergistic effect of poly(vinylamine) adsorption and nucleophilic aromatic substitution with fluoroaromatics to functionalize silica particles, leading to the synthesis of various chromophoric functionalities (Roth et al., 2006). Another example includes the fluorination of aromatic compounds, revealing how the presence of fluorine influences the chemical behavior of the molecules, a study relevant to the understanding of this compound (Shainyan & Danilevich, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-fluoro-N,N-dimethyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIPYXUASFMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)



![2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3150002.png)






